molecular formula C26H32I3N3O12 B586987 Tetra-O-acetyl Iopromide-d3 CAS No. 1246818-05-2

Tetra-O-acetyl Iopromide-d3

Cat. No.: B586987
CAS No.: 1246818-05-2
M. Wt: 962.283
InChI Key: VJZHCBDXXCGMJR-UNLAWSRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetra-O-acetyl Iopromide-d3 is a biochemical used for proteomics research . It has a molecular formula of C26H29D3I3N3O12 and a molecular weight of 962.28 .


Molecular Structure Analysis

This compound contains a total of 76 bonds, including 44 non-H bonds, 13 multiple bonds, 19 rotatable bonds, 7 double bonds, and 6 aromatic bonds. It also contains 1 six-membered ring, 4 aliphatic esters, and 1 aliphatic secondary amide .

Scientific Research Applications

Electrochemical Oxidation and Degradation

  • Electrochemical Oxidation : A study by Loos et al. (2018) explored the degradation of iopromide using boron-doped diamond electrodes. This approach effectively removed pharmaceutical components like iopromide from wastewater.
  • Anaerobic Transformation : Redeker et al. (2018) investigated the anaerobic transformation of iopromide and its transformation products in water-sediment systems. The study identified multiple transformation pathways for iopromide.

Advanced Oxidation Processes

  • UV/H2O2 Advanced Oxidation : A study by Keen et al. (2016) found that molecular transformation of iopromide in a UV/H2O2 advanced oxidation process resulted in biodegradable products.

Redox Mediation and Biotransformation

  • Graphene Oxide as Redox Mediator : Toral-Sánchez et al. (2017) reported the successful application of graphene oxide as a redox mediator to enhance the biotransformation of iopromide under various anaerobic conditions.

Solubility and Chemical Reactions

  • Solubility in Different Solvents : Research by Xu and Han (2018) studied the solubility of iopromide in various solvents, revealing insights into the chemical properties of iopromide in different environmental conditions.

Environmental Impact and Treatment

  • Transformation in Soil and Wastewater : The transformation of iopromide in soil and biological wastewater treatment was investigated by Schulz et al. (2008). They identified numerous transformation products and proposed a pathway for iopromide transformation.
  • Phototransformation Under Solar Radiation : The study by Pérez et al. (2009) elucidated the phototransformation reactions of iopromide under simulated solar radiation, highlighting its environmental behavior.

Properties

IUPAC Name

[2-acetyloxy-3-[[3-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodo-5-[[2-(trideuteriomethoxy)acetyl]amino]benzoyl]amino]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32I3N3O12/c1-12(33)41-9-16(43-14(3)35)7-30-25(38)19-21(27)20(23(29)24(22(19)28)31-18(37)11-40-6)26(39)32(5)8-17(44-15(4)36)10-42-13(2)34/h16-17H,7-11H2,1-6H3,(H,30,38)(H,31,37)/i6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZHCBDXXCGMJR-UNLAWSRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)C(=O)NCC(COC(=O)C)OC(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32I3N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858434
Record name 3-[(3-{[2,3-Bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodo-5-{2-[(~2~H_3_)methyloxy]acetamido}benzoyl)(methyl)amino]propane-1,2-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

962.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246818-05-2
Record name 3-[(3-{[2,3-Bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodo-5-{2-[(~2~H_3_)methyloxy]acetamido}benzoyl)(methyl)amino]propane-1,2-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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